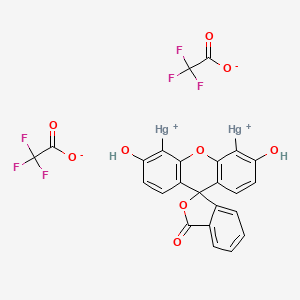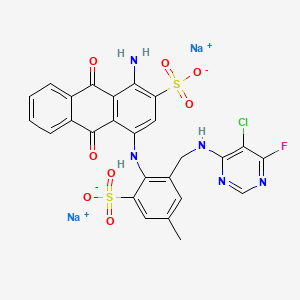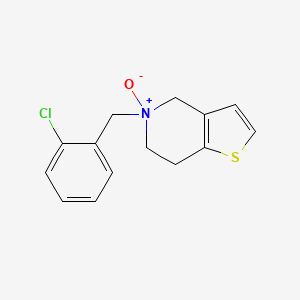
ビス(2,2,2-トリフルオロアセタート-κO)ジ-水銀フルオレセイン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,2,2-trifluoroacetato-kappaO)di-mercury Fluorescein: is a unique compound known for its fluorescent properties. It is often used as a fluorescent tracer in various scientific research fields. The compound is characterized by its captivating orange solid form and has a molecular weight of 957.5 g/mol .
科学的研究の応用
Bis(2,2,2-trifluoroacetato-kappaO)di-mercury Fluorescein has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent tracer to study chemical reactions and molecular interactions.
Biology: Employed in fluorescence microscopy to visualize cellular structures and processes.
Medicine: Utilized in diagnostic imaging to detect and monitor various medical conditions.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,2-trifluoroacetato-kappaO)di-mercury Fluorescein involves the reaction of mercury acetate with 2,2,2-trifluoroacetic acid in the presence of fluorescein. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH level to optimize the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of Bis(2,2,2-trifluoroacetato-kappaO)di-mercury Fluorescein follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and high yield. The industrial production also includes purification steps such as recrystallization and chromatography to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
Bis(2,2,2-trifluoroacetato-kappaO)di-mercury Fluorescein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of mercury.
Reduction: It can also undergo reduction reactions, leading to the formation of lower oxidation states of mercury.
Substitution: The compound can participate in substitution reactions where the trifluoroacetate groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation states of mercury, while reduction reactions may produce lower oxidation states. Substitution reactions result in the replacement of trifluoroacetate groups with other ligands .
作用機序
The mechanism of action of Bis(2,2,2-trifluoroacetato-kappaO)di-mercury Fluorescein involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, making it useful as a fluorescent tracer. The molecular targets and pathways involved in its action depend on the specific application and the environment in which it is used .
類似化合物との比較
Similar Compounds
Bis(2,2,2-trifluoroacetato-kappaO)di-mercury: Similar in structure but lacks the fluorescein component.
Mercury Fluorescein: Contains mercury and fluorescein but does not have the trifluoroacetate groups.
Trifluoroacetato Fluorescein: Contains trifluoroacetate and fluorescein but lacks mercury.
Uniqueness
Bis(2,2,2-trifluoroacetato-kappaO)di-mercury Fluorescein is unique due to its combination of trifluoroacetate, mercury, and fluorescein, which imparts distinct fluorescent properties. This combination makes it particularly valuable in applications requiring high sensitivity and specificity in fluorescence-based detection and imaging .
特性
InChI |
InChI=1S/C20H10O5.2C2HF3O2.2Hg/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;2*3-2(4,5)1(6)7;;/h1-8,21-22H;2*(H,6,7);;/q;;;2*+1/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKPXIIEBBWLMX-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)[Hg+])OC5=C3C=CC(=C5[Hg+])O.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H10F6Hg2O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747188 |
Source


|
| Record name | Dimercuryfluorescein bis(trifluoroacetic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
957.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943517-73-5 |
Source


|
| Record name | Dimercuryfluorescein bis(trifluoroacetic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B586218.png)

![Acetamide,N-[2-(1-hydroxy-2-propynyl)phenyl]-](/img/structure/B586221.png)








